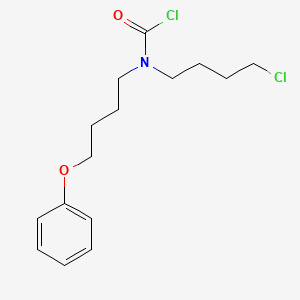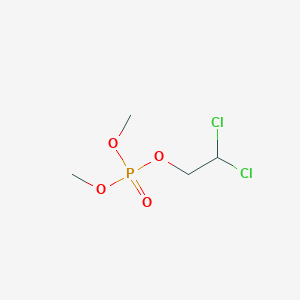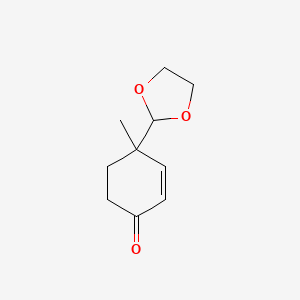
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one typically involves the reaction of a cyclohexenone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
114300-65-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c1-10(9-12-6-7-13-9)4-2-8(11)3-5-10/h2,4,9H,3,5-7H2,1H3 |
InChI Key |
YPCZTBSSWFAEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
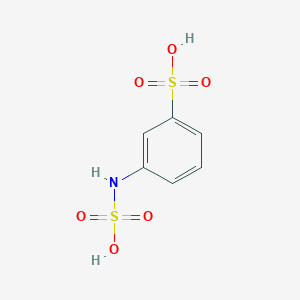
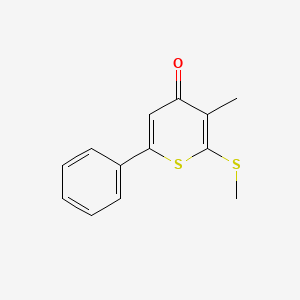
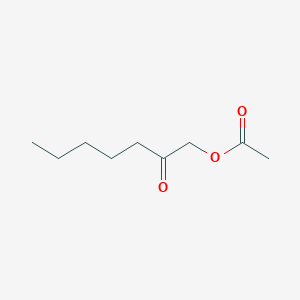
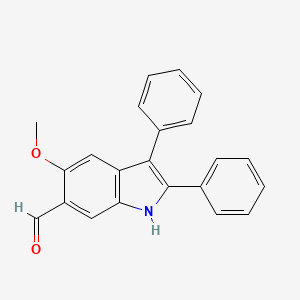
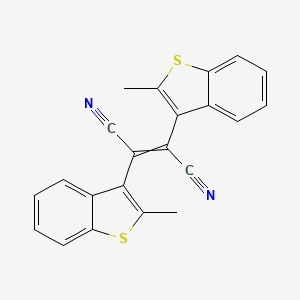
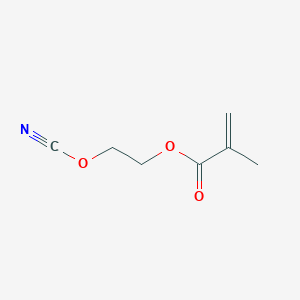
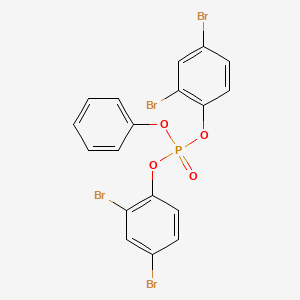
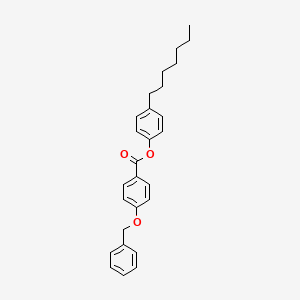
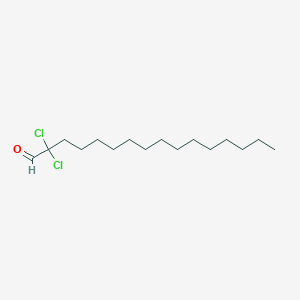
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
